

Application Notes and Protocols for Preclinical Dosing and Administration of Repirinast

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Compound of Interest

Compound Name: Repirinast

Cat. No.: B1680522

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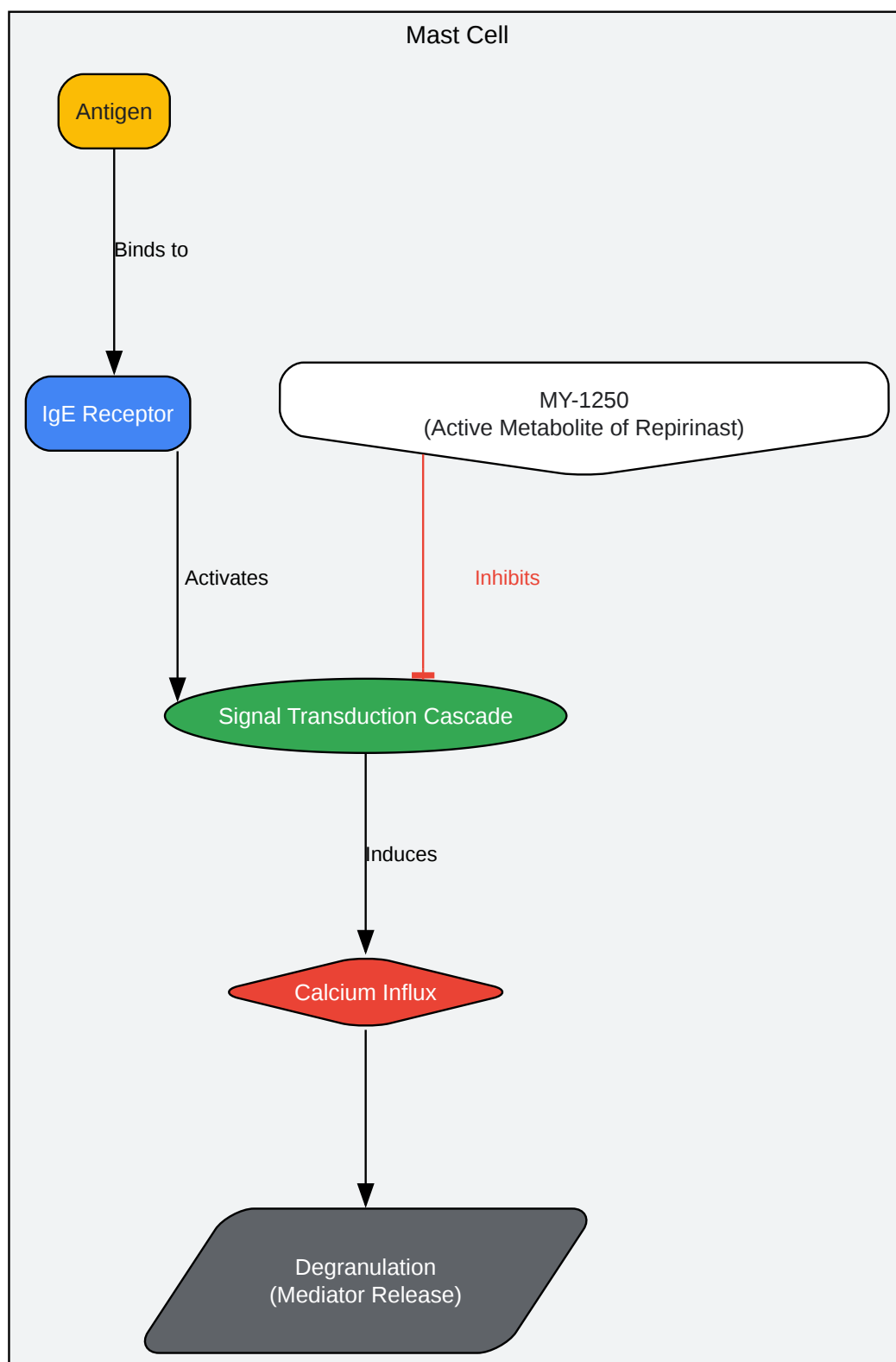
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of **Repirinast** in various preclinical animal models, based on available scientific literature. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics of this mast cell stabilizer.

Mechanism of Action

Repirinast is an anti-allergic and anti-inflammatory compound that functions primarily by stabilizing mast cells.[1] This stabilization prevents the degranulation of mast cells and the subsequent release of inflammatory mediators such as histamine and cytokines, which are key drivers in allergic reactions and fibrotic processes.[1][2] The active metabolite of **Repirinast**, MY-1250, is responsible for these pharmacological effects.

Signaling Pathway of Repirinast's Active Metabolite (MY-1250)



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Caption: Mechanism of action of MY-1250.

Data Presentation: Dosing in Preclinical Models

The following tables summarize the quantitative data for **Repirinast** administration in various preclinical animal models.

Table 1: Repirinast Dosing in a Mouse Model of Kidney Fibrosis

Parameter	Details	Reference
Animal Model	Unilateral Ureteral Obstruction (UUO) in mice	[2] [3]
Strain	Not Specified	
Dose	30 mg/kg and 90 mg/kg	[3]
Route of Administration	Not Specified	
Frequency	Not Specified	
Duration	Not Specified	
Observed Effect	- 90 mg/kg: 50.6% reduction in fibrosis- 30 mg/kg in combination with telmisartan (3 mg/kg): 54.2% reduction in fibrosis	[3]

Table 2: Repirinast Dosing in a Guinea Pig Model of Asthma

Parameter	Details	Reference
Animal Model	Antigen-induced asthma	[4]
Strain	Not Specified	
Dose	30 mg/kg	[4]
Route of Administration	Intraperitoneal (i.p.) injection	[4]
Frequency	Single dose	[4]
Duration	Acute study	[4]
Observed Effect	- Inhibition of early and late pulmonary responses- Inhibition of bronchoalveolar lavage eosinophilia and neutrophilia- Marked inhibition of leukocyte infiltration into bronchial tissue- Blockade of antigen-induced airway hyperresponsiveness	[4]

Table 3: Repirinast Dosing in a Rat Model of Asthma

Parameter	Details	Reference
Animal Model	Antigen-induced immediate bronchoconstriction	[5]
Strain	Not Specified	
Dose	30 mg/kg	[5]
Route of Administration	Oral (p.o.) administration	[5]
Frequency	Single dose	[5]
Duration	Acute study	[5]
Observed Effect	Inhibition of antigen-induced immediate bronchoconstriction	[5]

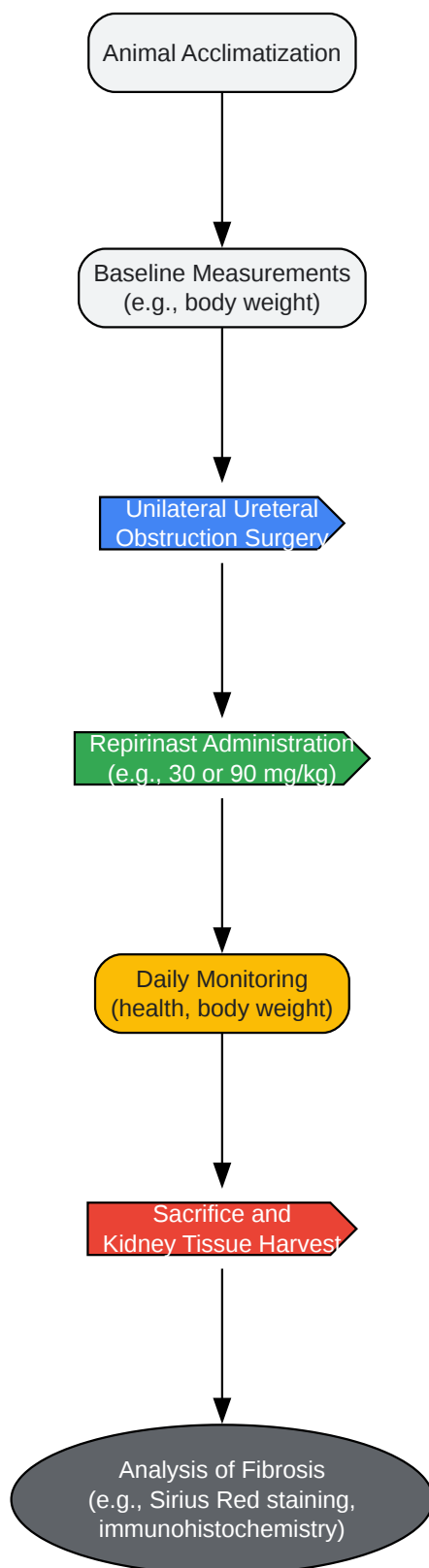
Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis

This model is used to induce renal fibrosis and assess the efficacy of anti-fibrotic compounds.

Experimental Workflow:



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Caption: Workflow for the UUO mouse model.

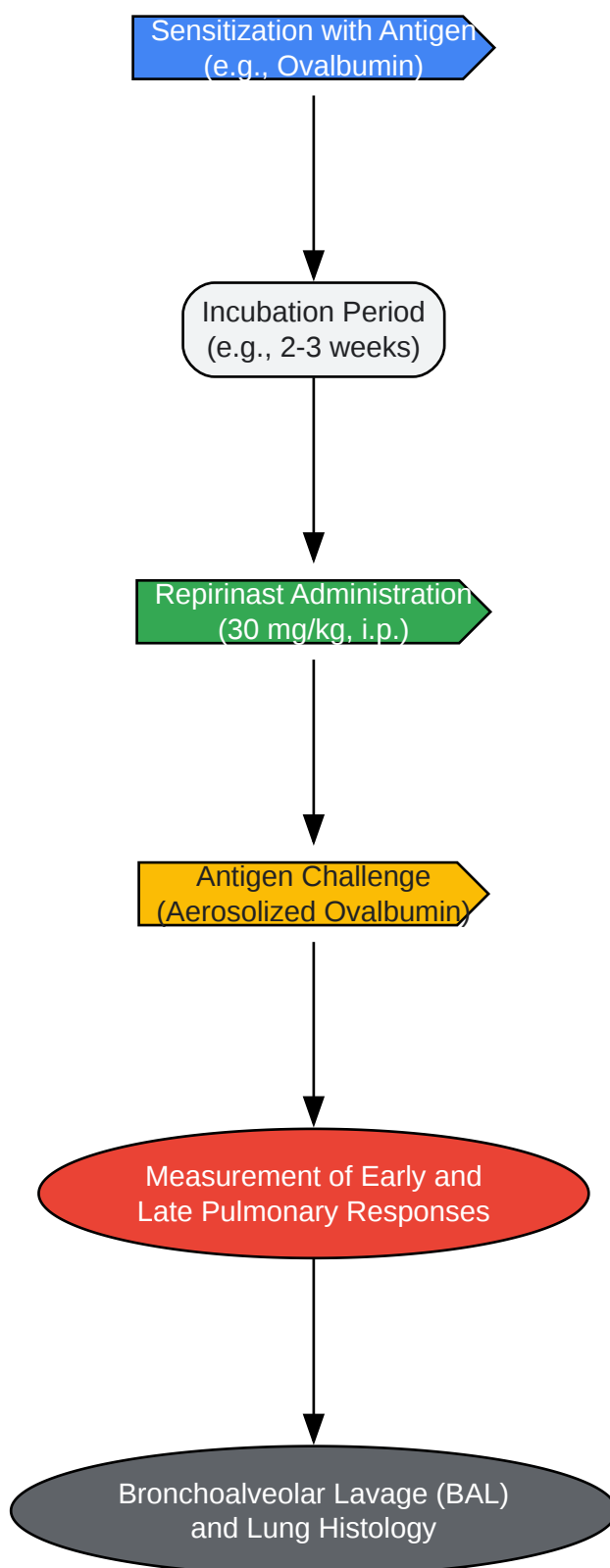
Methodology:

- **Animal Acclimatization:** House mice in a controlled environment for at least one week prior to the experiment.
- **Anesthesia:** Anesthetize the mice using an appropriate anesthetic agent.
- **Surgical Procedure:**
 - Make a midline abdominal incision to expose the left kidney and ureter.
 - Ligate the left ureter at two points using surgical silk.
 - Suture the incision.
- **Post-Operative Care:** Provide appropriate post-operative care, including analgesics and monitoring for recovery.
- **Drug Administration:**
 - Prepare **Repirinast** solution or suspension in a suitable vehicle.
 - Administer the specified dose (e.g., 30 mg/kg or 90 mg/kg) via the chosen route (e.g., oral gavage or intraperitoneal injection). The frequency and duration of administration should be determined based on the study design.
- **Monitoring:** Monitor the animals daily for clinical signs and body weight changes.
- **Termination and Tissue Collection:** At the end of the study period (typically 7 to 21 days post-UUO), euthanize the animals and harvest the obstructed kidneys.
- **Fibrosis Assessment:**
 - Fix a portion of the kidney in formalin for histological analysis (e.g., Sirius Red staining for collagen deposition).
 - Snap-freeze another portion for molecular analysis (e.g., gene expression of fibrotic markers).

Protocol 2: Antigen-Induced Asthma Model in Guinea Pigs

This model is used to evaluate the effect of anti-allergic compounds on airway inflammation and hyperresponsiveness.

Experimental Workflow:



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Caption: Workflow for the guinea pig asthma model.

Methodology:

- Sensitization: Sensitize guinea pigs with an intraperitoneal injection of an antigen, such as ovalbumin, typically mixed with an adjuvant like aluminum hydroxide.
- Incubation Period: Allow a period of 2-3 weeks for the development of an immune response.
- Drug Administration: Administer **Repirinast** (30 mg/kg) via intraperitoneal injection at a specified time before the antigen challenge.
- Antigen Challenge: Expose the animals to an aerosol of the same antigen to induce an asthmatic response.
- Measurement of Pulmonary Responses:
 - Measure airway resistance and dynamic compliance to assess the early and late asthmatic responses.
- Bronchoalveolar Lavage (BAL): At a specified time point after the challenge, perform a BAL to collect airway inflammatory cells.
- Histological Analysis: Euthanize the animals and collect lung tissue for histological examination to assess leukocyte infiltration.

Formulation and Stability

- In Vitro: For in vitro studies, **Repirinast** can be dissolved in dimethyl sulfoxide (DMSO).[5]
- In Vivo: The specific vehicle for in vivo administration in the cited studies is not detailed. Researchers should consider standard vehicles for the chosen route of administration (e.g., saline, phosphate-buffered saline, or a suspension in methylcellulose for oral gavage). It is crucial to assess the solubility and stability of **Repirinast** in the selected vehicle.
- Storage: Stock solutions of **Repirinast** in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5]

Disclaimer: The information provided in these application notes is for research purposes only and is based on publicly available data. Researchers should independently verify and optimize

these protocols for their specific experimental conditions. Appropriate institutional guidelines and regulations for animal care and use must be followed.

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